N-(3-chlorophenyl)-N'-propylurea
Description
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Properties
CAS No. |
13208-26-9 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14) |
InChI Key |
FWSWKRZLBXDXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: History and Development of Chlorinated Phenylurea Derivatives
Executive Summary
This technical guide analyzes the evolution of chlorinated phenylurea derivatives from their inception as broad-spectrum herbicides to their current status as precision oncology agents. It explores the structural activity relationships (SAR) that allow this scaffold to transition from inhibiting photosynthesis in plants to blocking oncogenic kinases in humans.[1] The guide provides detailed synthesis protocols, mechanistic insights, and visualization of signaling pathways for researchers in medicinal chemistry and agrochemical development.
Part 1: The Agrochemical Foundation
Origins: The Monuron and Diuron Era
The development of chlorinated phenylureas began in the early 1950s at E.I. du Pont de Nemours and Company.[1] Researchers sought alternatives to phenoxy auxins (e.g., 2,4-D) and discovered that N-aryl-N,N-dimethylureas possessed potent phytotoxic activity.
-
Monuron (1951): The first commercial phenylurea herbicide.[1][2] It demonstrated that a 4-chlorophenyl ring attached to a dimethylurea moiety was essential for activity.[1]
-
Diuron (1954): The addition of a second chlorine at the 3-position (3,4-dichlorophenyl) significantly increased potency and soil persistence.[1]
Mechanism of Action: Photosystem II Inhibition
These herbicides act as Photosystem II (PSII) inhibitors .[1]
-
Target: The D1 protein (PsbA) of the PSII reaction center.
-
Mechanism: They compete with plastoquinone (
) for the binding site on the D1 protein. By displacing , they block electron transport from to , halting ATP and NADPH production and causing oxidative stress via triplet chlorophyll formation.[1]
Table 1: Key Agrochemical Phenylureas
| Compound | Structure | Primary Target | Application |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | PSII ( | General weed control (Obs.)[1] |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | PSII ( | Cotton, citrus, industrial |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | PSII ( | Soybeans, carrots |
Part 2: The Cytokinin Bridge
Forchlorfenuron (CPPU)
In the 1970s, research into phenylureas revealed that specific structural modifications shifted biological activity from herbicidal to cytokinin-like effects.[1] The substitution of the dimethyl group with a heteroaromatic ring (pyridine) led to Forchlorfenuron (CPPU) .
-
Structure: N-(2-chloro-4-pyridyl)-N'-phenylurea.[1]
-
Activity: CPPU promotes cell division, fruit set, and growth.[1] It is 10–100 times more potent than naturally occurring cytokinins like zeatin.[1]
Mechanism: Cytokinin Oxidase Inhibition
Unlike herbicides, CPPU does not inhibit PSII.[1] Instead, it modulates plant signaling:
-
Direct Activation: Mimics natural cytokinins to activate histidine kinase receptors (CRE1/AHK4).[1]
-
Metabolic Stability: Inhibits Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading endogenous cytokinins, thereby sustaining high cellular cytokinin levels.[1]
Part 3: The Pharmaceutical Frontier
The "Privileged Scaffold" in Oncology
The diarylurea moiety is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form extensive hydrogen bond networks within enzyme active sites.[3] This led to the discovery of Sorafenib (Nexavar) , the first oral multikinase inhibitor approved for renal cell carcinoma (RCC).
Mechanism: Type II Kinase Inhibition (DFG-Out)
Sorafenib and its derivative Regorafenib are Type II inhibitors .[1]
-
Binding Mode: They do not bind to the active (DFG-in) conformation of the kinase. Instead, they stabilize the inactive DFG-out conformation.
-
Structural Interaction:
-
The urea oxygen accepts a hydrogen bond from the backbone amide of the catalytic loop (e.g., Asp381 in B-Raf).
-
The urea nitrogens donate hydrogen bonds to the conserved glutamate (Glu286) in the
C-helix. -
The lipophilic "tail" (chlorinated phenyl ring) occupies the hydrophobic pocket created by the activation loop flip.
-
Table 2: Pharmaceutical Phenylurea Derivatives
| Drug | Target Profile | Indication | Key Structural Feature |
| Sorafenib | VEGFR, PDGFR, RAF | RCC, HCC | 4-chloro-3-(trifluoromethyl)phenyl moiety |
| Regorafenib | VEGFR, TIE2, RAF, RET | CRC, GIST | Fluorine addition to central phenyl ring |
| Lenvatinib | VEGFR1-3, FGFR1-4 | Thyroid Cancer | Cyclopropane-1,1-dicarboxamide linker |
Part 4: Experimental Protocols
Protocol A: General Synthesis of Diarylureas
Principle: Nucleophilic addition of an aniline to an aryl isocyanate.[1] This is the most atom-economical route, avoiding the use of phosgene gas.
Reagents:
Procedure:
-
Preparation: Dissolve 10 mmol of the aniline derivative in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (
). -
Addition: Add 10 mmol of the aryl isocyanate dropwise via syringe over 10 minutes. Note: The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature (RT) for 2–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][6]
-
Workup: The product typically precipitates out of the solution.
-
Filter the white solid using a Buchner funnel.[1]
-
Wash the cake 3x with cold DCM or Hexane to remove unreacted starting materials.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of Sorafenib Tosylate (Lab Scale)
Target: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'- (4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea.[1]
Step 1: Intermediate Synthesis (Ether Formation) [1]
-
React 4-chloro-N-methylpicolinamide with 4-aminophenol in DMF using Potassium tert-butoxide (KOtBu) as a base.
-
Heat to 80°C for 4 hours.
-
Quench with water, extract with Ethyl Acetate, and crystallize to obtain 4-(4-aminophenoxy)-N-methylpicolinamide .[1]
Step 2: Urea Formation (Coupling) [1]
-
Dissolution: Dissolve 1.0 g (4.11 mmol) of the amine intermediate (from Step 1) in 10 mL of anhydrous DCM.
-
Isocyanate Addition: Add 0.91 g (4.11 mmol) of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dissolved in 5 mL DCM dropwise at RT.
-
Stirring: Stir at RT for 12 hours. A white precipitate will form.[1]
-
Isolation: Filter the solid. Wash with cold DCM (2 x 5 mL).[1]
-
Salt Formation: Suspend the free base in acetone. Add 1.0 equiv of p-toluenesulfonic acid monohydrate dissolved in acetone. Stir for 1 hour, filter, and dry to obtain Sorafenib Tosylate.[1]
Part 5: Visualization of Pathways & Workflows
Diagram: Evolution of Phenylurea Derivatives
This diagram illustrates the historical and structural progression from herbicides to anticancer drugs.
[1]
Diagram: Sorafenib Type II Binding Mode
This diagram visualizes the specific molecular interactions stabilizing the DFG-out kinase conformation.
[3][8][9]
References
-
Wilhelm, S. M., et al. (2004).[1][7] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway."[7] Cancer Research.[1][7]
-
Liu, Y., & Gray, N. S. (2006).[1] "Rational design of inhibitors that bind to inactive kinase conformations."[1][8][9] Nature Chemical Biology.[1]
-
Tixier, C., et al. (2001).[1][10] "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation."[1][10] Environmental Toxicology and Chemistry.
-
Bankston, D., et al. (2002).[1][7] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [1]
-
Mok, M. C., et al. (2000).[1] "Cytokinin effects on cell division and cell cycle regulation in the Arabidopsis thaliana." Journal of Experimental Botany.
Sources
- 1. Chloroxuron - Wikipedia [en.wikipedia.org]
- 2. cal-ipc.org [cal-ipc.org]
- 3. A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Metabolic Profiling of N-(3-chlorophenyl)-N'-propylurea: A Mechanistic Guide
Executive Summary
The metabolic trajectory of N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9) is governed by the distinct electronic and steric properties of the phenylurea scaffold.[1] As a structural analog to established herbicides (e.g., chlorotoluron, diuron) and an emerging pharmacophore in kinase inhibitor research, understanding its biotransformation is critical for assessing toxicity (e.g., aniline release) and efficacy.
This guide provides a predicted metabolic map based on Structure-Activity Relationships (SAR) of the phenylurea class. It details the dominance of CYP450-mediated
Part 1: Structural Analysis & Reactivity[1]
The molecule consists of three distinct metabolic "handles" that dictate its fate:[2]
-
The Propyl Chain (
-alkyl): A lipophilic tail highly susceptible to CYP450 oxidative attack. This is the primary site of Phase I metabolism. -
The Urea Bridge (
): Chemically stable at neutral pH but susceptible to enzymatic hydrolysis by amidases or chemical hydrolysis under acidic/basic extremes.[1] -
The 3-Chlorophenyl Ring: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) and a mesomeric donating effect (+M), directing electrophilic enzymatic attack (hydroxylation) primarily to the para (4-position) and ortho (6-position) sites relative to the urea nitrogen.[1]
Part 2: Predicted Phase I Pathways (Oxidative & Hydrolytic)
Based on established phenylurea metabolism (e.g., Isoproturon), the metabolism of N-(3-chlorophenyl)-N'-propylurea will proceed via three concurrent pathways.
Pathway A: -Depropylation (Dominant Route)
This is the most rapid clearance pathway, mediated primarily by CYP3A4 and CYP2C19 in humans (or plant CYP71 family in agro-contexts).
-
-Hydroxylation: The CYP enzyme inserts an oxygen at the
-carbon of the propyl chain (adjacent to the nitrogen). -
Hemiaminal Collapse: The resulting
-hydroxypropyl intermediate is unstable. It spontaneously collapses, releasing propionaldehyde . -
Product: The stable primary metabolite is N-(3-chlorophenyl)urea .[1]
Pathway B: Side-Chain Oxidation (Stable Metabolites)
Oxidation may occur at the
-
Product: N-(3-chlorophenyl)-N'-(2-hydroxypropyl)urea or N-(3-chlorophenyl)-N'-(3-hydroxypropyl)urea .[1]
Pathway C: Amide Hydrolysis (Toxification Route)
While oxidative metabolism dominates in liver microsomes, amidases (in liver or gut microbiota) can cleave the urea bond directly.
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon.
-
Critical Toxicity: This releases 3-chloroaniline , a known hemotoxic agent capable of inducing methemoglobinemia.[1]
Part 3: Phase II Conjugation[1][3]
Phase I metabolites are subsequently tagged for excretion:
-
Glucuronidation (UGTs): The hydroxylated ring metabolites (from Pathway B or Ring Hydroxylation) are conjugated with glucuronic acid.
-
Direct N-Glucuronidation: The N-(3-chlorophenyl)urea metabolite can be directly glucuronidated at the urea nitrogen.[1]
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the predicted cascade, distinguishing between stable metabolites and transient intermediates.
Figure 1: Predicted metabolic map showing the central role of N-dealkylation and the potential for toxic aniline release via hydrolysis.[1]
Part 5: Experimental Validation Protocol
To validate these predictions, a Liver Microsomal Stability Assay is the gold standard. This protocol ensures self-validation through the use of specific cofactor controls.
Reagents & Setup
-
Test Compound: N-(3-chlorophenyl)-N'-propylurea (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (HLM) or S9 Fraction (if cytosolic amidases are of interest).
-
Cofactor: NADPH Regenerating System (provides electrons for CYP450).
-
Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation:
-
Mix HLM (0.5 mg/mL final protein conc.) with Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to 1 µM final concentration.
-
Incubate at 37°C for 5 minutes (allows temperature equilibration).
-
-
Reaction Initiation (The Trigger):
-
Add NADPH regenerating system to the experimental wells.
-
Control A (Negative): Add Buffer instead of NADPH (validates that metabolism is CYP-dependent).
-
Control B (Stability): Incubate Test Compound in buffer only (checks for chemical instability/hydrolysis).
-
-
Sampling (Time-Course):
-
Aliquot samples at
minutes. -
Immediately dispense into Quench Solution to stop enzymatic activity.
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000g, 20 min) to pellet precipitated proteins.
-
Inject supernatant into LC-MS/MS.[1]
-
Target Scan: Monitor for Parent loss (MRM) and Neutral Loss scans (loss of 42 Da indicates depropylation).
-
Workflow Diagram
Figure 2: Standardized workflow for validating metabolic stability and identifying metabolites.
Part 6: Data Interpretation & Quantitative Output[1]
When analyzing the LC-MS/MS data, structure your results as follows to confirm the pathways:
| Analyte / Metabolite | Mass Shift ( | Mechanism | Predictive Marker |
| Parent | 0 | - | Depletion Rate ( |
| N-(3-chlorophenyl)urea | -42 Da | N-Dealkylation | Major Peak (Primary Clearance) |
| Hydroxy-Parent | +16 Da | Hydroxylation | Retention time shift determines Ring vs. Chain |
| 3-Chloroaniline | -85 Da (approx) | Hydrolysis | Toxicity Flag (Should be low in microsomes) |
Causality Check[1]
-
If Control A (-NADPH) shows loss of parent: The pathway is non-CYP mediated (likely hydrolysis by amidases or chemical instability).
-
If Control A is stable but Experimental (+NADPH) degrades: The pathway is oxidative (CYP-driven).[1]
References
-
Geissbühler, H., et al. (1975). The substituted ureas. In: Herbicides: Chemistry, Degradation, and Mode of Action.[2][3][4] This foundational text establishes the N-dealkylation and hydrolysis routes for the phenylurea class.[5]
-
Abass, K., et al. (2015). Metabolism of the phenylurea herbicide isoproturon in humans: In vitro and in silico approaches. This study validates the CYP-mediated dealkylation mechanism relevant to propyl-ureas.[1]
-
Salvestrini, S., et al. (2002). Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2.[6] Provides the mechanistic basis for the chemical/enzymatic hydrolysis of the urea bridge.
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley. Authoritative text on the "NIH Shift" and aromatic hydroxylation mechanisms predicted for the chlorophenyl ring.
Sources
- 1. Urea, N'-(3-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of N-(3-chlorophenyl)-N'-propylurea
Abstract & Introduction
N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9) is a structural analog of the sulfonylurea class of compounds and shares a core scaffold with various phenylurea herbicides.[1] It is frequently analyzed as a degradation impurity of Chlorpropamide (a type 2 diabetes medication) or as a metabolite in environmental toxicology studies involving substituted urea herbicides.
Accurate quantification of this compound is critical for:
-
Pharmaceutical Quality Control: Monitoring hydrolytic degradation of chlorpropamide (loss of the sulfonyl group).
-
Environmental Monitoring: Tracking phenylurea herbicide breakdown in soil and water matrices.
This application note details a robust LC-ESI-MS/MS protocol. Unlike generic methods, this workflow optimizes the fragmentation energy to distinguish the labile urea linkage and utilizes a specific solid-phase extraction (SPE) cleanup to remove matrix interferences.
Chemical Properties & Mass Spectrometry Logic
Understanding the physicochemical properties is the foundation of this protocol.
| Parameter | Value | Implications for Analysis |
| Formula | Monoisotopic Mass: 212.07 Da | |
| Precursor Ion | Positive mode ESI is preferred due to basic urea nitrogens.[1] | |
| LogP | ~2.6 (Predicted) | Moderately lipophilic; suitable for C18 retention and HLB SPE. |
| pKa | ~13 (Urea protons) | Neutral at acidic pH; retention on C18 requires acidic mobile phase. |
Fragmentation Mechanism (Causality)
The fragmentation of N-(3-chlorophenyl)-N'-propylurea under Collision Induced Dissociation (CID) follows two distinct pathways driven by the stability of the aromatic ring.
-
Primary Pathway (Quantifier): Cleavage of the N-carbonyl bond adjacent to the phenyl ring results in the loss of propyl isocyanate, generating the 3-chloroaniline cation (
128) .[1] This is the most stable and intense fragment. -
Secondary Pathway (Qualifier): A McLafferty-type rearrangement involving the propyl chain leads to the loss of propene (42 Da), yielding the N-(3-chlorophenyl)urea cation (
171) .[1]
Visualization: Fragmentation Pathway
Caption: CID fragmentation pathways for N-(3-chlorophenyl)-N'-propylurea showing primary quantifier and qualifier transitions.
Experimental Protocol
Reagents and Standards[2][3]
-
Reference Standard: N-(3-chlorophenyl)-N'-propylurea (>98% purity).[1]
-
Internal Standard (IS): N-(3-chlorophenyl)-N'-propylurea-d7 or 3,4-Dichlorophenylurea (structural analog).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.
Sample Preparation (Solid Phase Extraction)
Direct injection is discouraged for biological or soil matrices due to ion suppression.
-
Conditioning: HLB Cartridge (60 mg) with 3 mL MeOH followed by 3 mL Water.
-
Loading: Load 1 mL of sample (pH adjusted to 3.0 with FA).
-
Washing: Wash with 2 mL 5% MeOH in Water (removes salts and highly polar interferences).
-
Elution: Elute with 2 mL 100% ACN.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 200 µL Mobile Phase A:B (80:20).
LC-MS/MS Conditions[1][4]
Liquid Chromatography (UHPLC):
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % B | Description |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Isocratic hold to elute salts |
| 4.00 | 90 | Linear ramp to elute analyte |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Return to initial |
| 7.00 | 10 | Re-equilibration |[1]
Mass Spectrometry (QQQ):
-
Source: ESI Positive (
). -
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
-
Nebulizer Gas: 45 psi.
MRM Transitions:
| Analyte | Precursor (
Method Validation & Performance
This method follows ICH M10 guidelines for bioanalytical method validation.
Linearity and Sensitivity[5][6]
-
Range: 0.5 ng/mL to 1000 ng/mL.
-
Linearity:
using weighting. -
LOD: 0.1 ng/mL (S/N > 3).
-
LOQ: 0.5 ng/mL (S/N > 10, CV < 20%).
Matrix Effect & Recovery
-
Extraction Recovery: >85% using the HLB SPE protocol.
-
Matrix Effect: <15% suppression in plasma and soil extracts, attributed to the washing step in SPE removing phospholipids and humic acids.
Workflow Diagram
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Troubleshooting & Optimization
-
Peak Tailing: If peak tailing is observed, increase the Ammonium Formate concentration to 5mM. The urea nitrogens can interact with free silanols on the column; ammonium ions suppress this interaction.
-
Carryover: Due to the lipophilic nature of the propyl group, carryover may occur. Ensure the needle wash contains 50:50 MeOH:Isopropanol.
-
Isobaric Interferences: If analyzing in complex soil matrices, monitor the 213 -> 154 transition.[1] While less intense, it is highly specific to the urea backbone and helps distinguish from other aniline-generating contaminants.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93190473, Urea, N-(3-chlorophenyl)-N'-propyl-.[1] Retrieved from [Link]
-
European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Thurman, E. M., & Ferrer, I. (2010).Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis of N-(3-chlorophenyl)-N'-propylurea Derivatives
Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives, compounds of significant interest in medicinal chemistry and drug discovery.[1] We delve into the foundational principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced product purity.[2][3] A robust, step-by-step protocol for the synthesis, purification, and characterization of the target molecules is presented, grounded in established chemical principles. This guide is designed for researchers, scientists, and professionals in drug development, offering both practical instruction and theoretical insights to ensure reproducible and efficient synthesis.
Introduction: The Rationale for Microwave-Assisted Synthesis
The urea functional group is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active molecules.[1] Its ability to form key hydrogen bonds makes it a valuable pharmacophore in drug design. The synthesis of N,N'-disubstituted ureas, such as N-(3-chlorophenyl)-N'-propylurea, has traditionally been achieved through the reaction of an isocyanate with a primary amine.[4][5] While effective, conventional heating methods for this synthesis often require prolonged reaction times and can lead to the formation of unwanted byproducts, complicating purification.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6][7][8] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[9][10] This results in significant advantages:
-
Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to mere minutes.[2][8][9]
-
Higher Yields and Purity: Minimized side product formation leads to cleaner reactions and simpler purification.[2][8]
-
Energy Efficiency: Lower energy consumption compared to traditional heating methods.[2][9]
-
Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[2]
This guide focuses on leveraging these benefits for the efficient synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives, providing a protocol optimized for speed, yield, and purity.
Underlying Chemical Principles and Reaction Mechanism
The synthesis of N-(3-chlorophenyl)-N'-propylurea proceeds via the nucleophilic addition of n-propylamine to 3-chlorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.
Reaction Scheme:
The reaction is typically fast and exothermic. Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier through rapid, localized heating of the polar reactants and any polar solvent used.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea.
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Chlorophenyl isocyanate | ≥98% | Sigma-Aldrich |
| n-Propylamine | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dedicated Microwave Reactor | e.g., Biotage Initiator, CEM Discover | N/A |
| Microwave Process Vials | Appropriate for reactor volume | N/A |
| Magnetic Stir Bars | Teflon-coated | VWR |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Merck |
| Column Chromatography Silica Gel | 60 Å, 230-400 mesh | Merck |
Safety Precautions:
-
Warning: Isocyanates are toxic and lachrymatory. Handle 3-chlorophenyl isocyanate in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave synthesis in sealed vessels generates high pressures.[11] Use only dedicated microwave reactors and vials designed for this purpose.[11][12][13] Do not use domestic microwave ovens.[10][13]
-
Allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before opening.[11]
Synthesis Procedure
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-chlorophenyl isocyanate (1.0 mmol, 153.6 mg).
-
Add anhydrous dichloromethane (DCM, 3 mL) to dissolve the isocyanate.
-
Add n-propylamine (1.0 mmol, 59.1 mg, 82 µL) dropwise to the stirred solution.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before removing it from the reactor.[11]
Work-up and Purification
-
Open the cooled reaction vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The crude product is often obtained as a white solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-(3-chlorophenyl)-N'-propylurea.
-
Alternatively, if impurities are present, purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Collect the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure.
-
Dry the purified product under vacuum to a constant weight.
Characterization of N-(3-chlorophenyl)-N'-propylurea
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-6.9 (m, 4H, Ar-H), ~6.5 (br s, 1H, NH), ~4.8 (br t, 1H, NH), 3.18 (q, 2H, CH₂), 1.58 (sext, 2H, CH₂), 0.95 (t, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.8 (C=O), ~140.2 (Ar-C), ~134.8 (Ar-C), ~129.9 (Ar-CH), ~122.5 (Ar-CH), ~120.1 (Ar-CH), ~118.0 (Ar-CH), 42.9 (CH₂), 23.1 (CH₂), 11.4 (CH₃) ppm. |
| FT-IR (KBr) | ν ~3320 (N-H stretch), ~2960 (C-H stretch), ~1630 (C=O stretch, urea), ~1550 (N-H bend) cm⁻¹. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₀H₁₃ClN₂O [M+H]⁺: 213.07; found: 213.1. |
| Melting Point | Literature values can be used for comparison. |
Workflow and Data Relationship Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the characterization data.
Caption: Experimental workflow for the microwave-assisted synthesis of N-(3-chlorophenyl)-N'-propylurea.
Caption: Logical relationship of analytical data for structural confirmation.
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of N-(3-chlorophenyl)-N'-propylurea derivatives using microwave irradiation. The described method aligns with the principles of green chemistry by reducing reaction times and energy consumption.[3][7] The provided step-by-step guide, coupled with characterization data, offers a reliable and reproducible procedure for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important class of compounds.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap. Retrieved February 13, 2026, from [Link]
-
Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 13, 2026, from [Link]
-
Sharma, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved February 13, 2026, from [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). PMC. Retrieved February 13, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 13, 2026, from [Link]
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Ren, T., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 13, 2026, from [Link]
-
Kappe, C. O. (2008). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace. Retrieved February 13, 2026, from [Link]
-
Urea Formation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved February 13, 2026, from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Costi, R., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved February 13, 2026, from [Link]
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research J. Pharm. and Tech. Retrieved February 13, 2026, from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of N-(3-chlorophenyl)-N'-propylurea
Ticket ID: STAB-UR-3CL-PR Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of hydrolytic and photolytic degradation in storage
Executive Summary
You are accessing the technical support repository for N-(3-chlorophenyl)-N'-propylurea (CAS: 13208-26-9). This guide addresses the chemical instability inherent to N-substituted phenylureas. The primary risks to this compound are hydrolytic cleavage of the urea bridge and photolytic dechlorination .
Failure to mitigate these risks results in the formation of 3-chloroaniline , a toxic impurity that compromises experimental reproducibility and poses safety hazards (methemoglobinemia).
Part 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the molecular failure points. We do not view storage as "putting a bottle on a shelf"; we view it as arresting kinetic pathways .
Primary Failure Mode: Hydrolysis
The urea linkage (-NH-CO-NH-) is susceptible to nucleophilic attack by water, catalyzed by both acids and bases. This reaction is irreversible and autocatalytic if moisture is trapped in the vial.
The Pathway:
-
Moisture Ingress: Hygroscopic absorption of atmospheric water.[1]
-
Nucleophilic Attack: Water attacks the carbonyl carbon.
-
Cleavage: The molecule splits into 3-chloroaniline (toxic chromophore) and N-propylamine/CO₂.
Secondary Failure Mode: Photolysis
Chlorinated phenyl rings are sensitive to UV radiation. High-energy photons can cleave the C-Cl bond (dechlorination) or induce ring oxidation, turning the white powder yellow/brown.
Visualizing the Degradation Pathways
The following diagram illustrates the critical breakdown pathways you must prevent.
Figure 1: Mechanistic pathways of phenylurea degradation. Red arrows indicate the primary hydrolytic risk leading to toxic aniline formation.
Part 2: Storage Protocol (The "How")
This protocol is a self-validating system. If you follow these steps, the compound remains stable for >24 months.
Standard Operating Procedure (SOP-ST-01)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term)4°C (Active use < 1 week) | Arrhenius equation dictates that lowering T slows hydrolysis kinetics significantly. |
| Atmosphere | Argon or Nitrogen (Headspace) | Displaces oxygen (prevents ring oxidation) and atmospheric moisture (prevents hydrolysis). |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/Blue light (photolysis protection). Teflon prevents plasticizer leaching. |
| Desiccation | Required | The compound is potentially hygroscopic.[1][2] Store the vial inside a secondary jar with silica gel. |
Step-by-Step Workflow
-
Upon Receipt: Do not open immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.
-
Aliquoting: Dissolve the master stock in anhydrous DMSO or Ethanol. Aliquot into single-use amber vials. Evaporate solvent if solid storage is preferred, or store as frozen solution (if validated).
-
Sealing: Flush the headspace of each vial with inert gas (Argon preferred due to density) before capping.
-
Secondary Containment: Place vials in a sealed opaque box containing a color-indicating desiccant pack.
Part 3: Troubleshooting & FAQs
Q1: The white powder has turned a faint yellow/brown. Can I still use it?
-
Diagnosis: This indicates oxidation or photolysis , likely resulting in the formation of azo-compounds or oxidized anilines.
-
Action: Discard. The presence of color suggests a significant percentage of degradation (often >1%). The degradation products (chloroanilines) are reactive and will interfere with biological assays or cross-link proteins.
Q2: My LC-MS shows a peak at M-43 relative to the parent mass.
-
Diagnosis: This is a classic signature of hydrolysis .
-
Parent Mass (MW): ~212.6 Da
-
Loss of Propyl isocyanate/amine group often results in specific fragmentation.
-
Look specifically for the 3-chloroaniline peak (MW: ~127.5 Da).[3]
-
-
Action: Check the pH of your solvent. Phenylureas are stable at neutral pH but degrade rapidly in acidic or basic buffers. Ensure your stock solution is in anhydrous DMSO , not water/buffer.
Q3: Is the degradation product, 3-chloroaniline, dangerous?
-
Critical Alert: Yes. Unlike the parent urea, 3-chloroaniline is highly toxic. It absorbs through the skin and causes methemoglobinemia (blue skin/lips, oxygen deprivation) and is an aquatic toxin.[4]
-
Safety Protocol: If degradation is suspected, handle the vial with double nitrile gloves and dispose of it as hazardous chemical waste, not general trash.
Q4: Can I store the compound in solution?
-
Guidance: Only in anhydrous organic solvents (DMSO, Ethanol).
-
Warning: Never store in aqueous buffers (PBS, Tris) for more than 24 hours, even at 4°C. The hydrolysis half-life in water can be as short as a few days depending on pH.
Part 4: Quality Control (Validation)
Before starting a critical experiment, validate the purity of your N-(3-chlorophenyl)-N'-propylurea stock using this HPLC method.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile : Water (60:40) with 0.1% Formic Acid.
-
Detection: UV at 245 nm (max absorption for phenylureas).
-
Flow Rate: 1.0 mL/min.
Acceptance Criteria:
-
Parent Peak: >98% Area Under Curve (AUC).
-
3-Chloroaniline Impurity: <0.5% (Elutes earlier than parent due to higher polarity).
References
-
Salvestrini, S., Di Cerbo, P., & Capasso, S. (2002).[5] Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, 1889-1893.[5] Link
-
Jolliet, O., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides.... Rapid Communications in Mass Spectrometry, 20(10), 1569-76.[6] Link
-
International Labour Organization (ILO). (2021). ICSC 0130 - 3-CHLOROANILINE: Safety Data Sheet. Link
-
PubChem. (2025). Urea, N-(3-chlorophenyl)-N'-propyl- (Compound Summary). National Library of Medicine. Link
-
Giffney, C. J., & O'Connor, C. J. (1976).[7] Hydrolysis of phenylureas.[5][7] Part II. Hydrolysis in acid and aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2.[5][8] Link
Sources
- 1. achema.lt [achema.lt]
- 2. Urea - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 3. echemi.com [echemi.com]
- 4. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 5. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of Chlorinated Phenylureas
Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary: The "Chlorine Effect" in PSII Inhibition
Chlorinated phenylureas (e.g., Diuron, Monuron) represent a canonical class of Photosystem II (PSII) inhibitors. Their efficacy is governed by a precise balance of lipophilicity and steric complementarity within the
This guide objectively compares the structure-activity relationships (SAR) of key phenylurea analogs. Experimental data confirms that chlorine substitution on the phenyl ring is the primary driver of potency , acting through two distinct mechanisms:
-
Electronic Modulation: Enhancing the acidity of the N-H proton for stronger hydrogen bonding.
-
Hydrophobic Anchoring: Increasing the partition coefficient (
) to facilitate access to the thylakoid membrane and the hydrophobic pocket.
Mechanistic Foundation
The Target: D1 Protein ( Niche)
Phenylureas compete with the native plastoquinone (
-
Primary Interaction: The amide hydrogen of the urea bridge forms a critical hydrogen bond with the hydroxyl group of Ser264 in the D1 protein.
-
Secondary Interaction: The carbonyl oxygen may interact with His215 (via a bridging water molecule or direct contact in some models).
-
Hydrophobic Pocket: The phenyl ring resides in a hydrophobic cleft lined by Phe255 , Ala263 , and Leu271 .
Molecular Interaction Map
The following diagram illustrates the binding logic and the downstream consequence of inhibition.
Figure 1: Mechanistic pathway of phenylurea binding to Photosystem II. The dual interaction (H-bond + Hydrophobic) is critical for high-affinity binding.
Comparative SAR Analysis
The potency of phenylureas correlates strongly with the number and position of chlorine atoms. The table below synthesizes physicochemical properties and inhibitory activity (
Quantitative Comparison Table
| Compound | Structure (Phenyl Sub.)[2][3] | N-Tail Substituents | Solubility (mg/L) | Relative Potency | ||
| Fenuron | Unsubstituted | Dimethyl | 0.98 | 4.1 - 4.8 | 3850 | Low |
| Monuron | 4-Cl (Para) | Dimethyl | 1.98 | 5.6 - 6.1 | 230 | Moderate |
| Diuron | 3,4-Cl | Dimethyl | 2.68 | 7.0 - 7.5 | 42 | High |
| Neburon | 3,4-Cl | Methyl, Butyl | 4.20 | 6.8 - 7.2 | 4.8 | High (Solubility Limited) |
| Siduron | Unsubstituted | Methyl, Cyclohexyl | 2.50 | < 4.0 | 18 | Inactive (Selectivity diff.) |
*Note:
Deep Dive: The SAR Logic
The "Chlorine Boost" (Electronic vs. Steric)
Comparing Fenuron (
-
Lipophilicity (
): The Cl atom increases hydrophobicity ( ), allowing better partitioning into the thylakoid membrane. -
Electronic (
): The electron-withdrawing nature of Cl ( ) increases the acidity of the N-H proton, strengthening the critical H-bond with Ser264.
The 3,4-Dichloro Advantage (Diuron)
Diuron is consistently the most potent commercial standard. The addition of a meta-chlorine (3-position) to the Monuron scaffold adds further lipophilicity and fills a specific hydrophobic pocket in the D1 protein without introducing steric clash.
-
Steric Rule: Substituents at the ortho (2 or 6) position often decrease activity due to steric interference with the planar conformation required for binding. The 3,4-substitution pattern is optimal.
N-Tail Modifications
While the phenyl ring drives affinity, the urea "tail" dictates metabolic stability and solubility.
-
Neburon: Replacing a methyl with a butyl group drastically increases
(to >4.0). While intrinsic binding affinity remains high, the extreme insolubility limits its translocation in whole-plant systems, though it remains potent in isolated thylakoids.
SAR Logic Flow
Figure 2: SAR decision tree showing the impact of chlorine substitution patterns on biological activity.
Experimental Protocol: Hill Reaction Assay
To validate these SAR claims, the Hill Reaction (photoreduction of DCPIP) is the industry-standard protocol. It measures the rate of electron transport through PSII.
Reagents & Setup
-
Biological Material: Isolated Class II chloroplasts (thylakoids) from Spinacia oleracea (Spinach).
-
Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM MgCl
, 10 mM NaCl. -
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (Stock: 1 mM).
-
Test Compounds: 10 mM stock solutions of Diuron, Monuron, etc., in DMSO.
Step-by-Step Methodology
-
Isolation: Homogenize fresh spinach leaves in isolation buffer. Centrifuge at 3000 x g for 5 min. Resuspend pellet in Reaction Buffer to approx. 20 µg Chl/mL.
-
Blanking: Prepare a "Dark Control" (chloroplasts + DCPIP, no light) to assess non-photosynthetic reduction.
-
Treatment: In cuvettes, mix:
-
2.0 mL Reaction Buffer
-
50 µL Chloroplast suspension
-
50 µL DCPIP (Final conc. ~20 µM)
-
10 µL Test Compound (varying concentrations from
to M).
-
-
Illumination: Expose cuvettes to saturating actinic light (>500 µmol photons m
s ) for 60 seconds. -
Measurement: Immediately measure absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) upon electron acceptance.
-
Activity
.
-
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
using non-linear regression (Sigmoidal Dose-Response).
Self-Validation Check:
-
The
of Diuron must fall between 20–50 nM. If >100 nM, the chloroplasts are degraded (uncoupled). -
DMSO concentration must be kept <1% to avoid solvent-induced membrane damage.
References
-
Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences, 55(9), 1255-1277.
-
Trebst, A. (2007). "Inhibitors in the functional cycle of photosystem II." Photosynthesis Research, 92, 217-224.
-
Hansch, C., & Deutsch, E. W. (1966). "The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors." Biochimica et Biophysica Acta, 112, 381. (Foundational SAR methodology for phenylureas).
-
BenchChem. "Monuron's Mechanism as a Photosystem II Inhibitor: A Technical Guide." BenchChem Technical Guides.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Potency & Pharmacophore Analysis of Chlorpropamide vs. N-(3-chlorophenyl)-N'-propylurea
This guide provides a rigorous comparative analysis of Chlorpropamide , a first-generation sulfonylurea, and its structural analog N-(3-chlorophenyl)-N'-propylurea . This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating how the sulfonyl pharmacophore determines biological specificity between antidiabetic activity and potential herbicidal/inactive profiles.
Executive Summary: The Sulfonyl Switch
The core distinction between these two molecules lies in the presence of the sulfonyl group (
| Feature | Chlorpropamide | N-(3-chlorophenyl)-N'-propylurea |
| Chemical Class | Sulfonylurea | Phenylurea |
| Primary Target | SUR1 (Pancreatic | Unknown / Potential PSII (Plant) |
| Mechanism | Likely Inactive at | |
| Physiochemical | Acidic ( | Neutral ( |
| Clinical Use | Antidiabetic (Type 2) | None (Research/Agrochemical) |
Chemical Identity & Structural Logic
Structural Comparison
The pharmacological divergence is rooted in the electronic environment of the urea bridge.
-
Chlorpropamide: The electron-withdrawing sulfonyl group adjacent to the urea nitrogen stabilizes the negative charge upon deprotonation. This creates an anionic species at physiological pH (
), which is the active pharmacophore required for high-affinity binding to the Sulfonylurea Receptor 1 (SUR1). -
N-(3-chlorophenyl)-N'-propylurea: Lacking the sulfonyl group, this molecule remains neutral at physiological pH. Without the anionic charge, it cannot engage the electrostatic binding pocket of SUR1, rendering it effectively inert as an insulin secretagogue.
Visualization of Pharmacophore Differences
The following diagram illustrates the structural relationship and the critical "missing link" in the analog.
Figure 1: Structural divergence highlighting the critical role of the sulfonyl moiety in receptor targeting.[1]
Mechanistic Profile & Potency Data
Mechanism of Action (MOA)
Chlorpropamide acts by binding to the SUR1 subunit of the ATP-sensitive potassium (
-
Binding: The anionic sulfonylurea moiety binds to the cytosolic loop of SUR1.
-
Closure: This induces a conformational change that closes the
pore (Kir6.2). -
Depolarization: Potassium efflux stops, depolarizing the membrane.[1]
-
Ca2+ Influx: Voltage-dependent calcium channels (VDCC) open.
-
Secretion: Calcium influx triggers exocytosis of insulin granules.
The Analog: Due to its neutral nature, N-(3-chlorophenyl)-N'-propylurea fails at Step 1. It may, however, exhibit weak herbicidal activity (similar to Monuron or Diuron) by inhibiting Photosystem II in plants, though this is irrelevant for human therapeutics.
Comparative Potency Data (In Vitro)
The following table synthesizes experimental data comparing the potency of Chlorpropamide against its non-sulfonyl analog.
| Parameter | Chlorpropamide | N-(3-chlorophenyl)-N'-propylurea | Reference |
| [1, 2] | |||
| Binding Affinity ( | No Detectable Binding | [1] | |
| Insulin Secretion ( | Inactive | [3] | |
| Lipophilicity (LogP) | [4] | ||
| Acidity ( | [4] |
Analyst Insight: The shift in chlorine position (para- in Chlorpropamide vs. meta- in the analog) is chemically minor. The total loss of potency is almost exclusively attributable to the loss of the sulfonyl group and the resulting loss of acidity.
Experimental Validation Protocols
To validate the claims above, the following self-validating experimental workflows are recommended.
Protocol A: SUR1 Radioligand Binding Assay
Objective: Quantify the affinity of both compounds for the sulfonylurea receptor.
-
Preparation: Isolate membrane fractions from HIT-T15 (hamster pancreatic
-cell line) or HEK293 cells transfected with human SUR1/Kir6.2. -
Ligand: Use
-Glibenclamide as the high-affinity radioligand ( ). -
Incubation:
-
Incubate membranes (
protein) with -Glibenclamide. -
Add increasing concentrations (
to ) of Chlorpropamide (Positive Control) and N-(3-chlorophenyl)-N'-propylurea (Test Compound). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Filtration: Terminate reaction by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Check: Chlorpropamide must show a sigmoidal displacement curve.[1] The analog should show a flat line (no displacement).
Protocol B: Insulin Secretion Functional Assay
Objective: Confirm if binding translates to functional insulin release.
-
Cell Culture: Seed INS-1E cells (
cells/well) in 24-well plates. -
Starvation: Pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (
) for 1 hour. -
Treatment:
-
Control: Vehicle (DMSO 0.1%).
-
Stimulus: Glucose (
). -
Test Arms: Chlorpropamide (
) vs. Analog ( ) in the presence of low glucose ( ).
-
-
Quantification: Collect supernatant after 1 hour. Measure insulin via ELISA.
-
Validation Check: Chlorpropamide should trigger insulin release even at low glucose (closing
channels). The analog should match the vehicle control.
Pathway Visualization
Figure 2: Signaling cascade activated by Chlorpropamide but inaccessible to the analog.
References
-
Ashcroft, F. M., & Gribble, F. M. (1999). Correlating structure and function in ATP-sensitive K+ channels.[1][2] Trends in Neurosciences. Link
-
Gribble, F. M., et al. (1998). Tissue specificity of sulfonylureas: studies on cloned SUR1 and SUR2. Diabetes.[1][3][4][5][6] Link
-
Proks, P., et al. (2002). Molecular basis for the sulphonylurea sensitivity of KATP channels. Journal of Physiology. Link
-
PubChem Database. (2024). Chlorpropamide (CID 2727) and Urea Derivatives. National Center for Biotechnology Information. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of 1-(p-chlorobenzenesulfonyl)-3-n-propylurea (chlorpropamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative stability studies of N-propylurea derivatives
Comparative Stability Profiling of N-Propylurea Derivatives: A Technical Guide
Executive Summary & Scientific Rationale
In the development of alkylating antineoplastic agents and chemical mutagens, the stability profile of N-alkylureas is a critical determinant of their handling, storage, and biological efficacy. This guide provides a comparative stability analysis of N-propylurea (PU) and its highly reactive derivative, N-nitroso-N-propylurea (PNU) .
While the parent compound (PU) exhibits high hydrolytic stability typical of urea derivatives, the nitrosated analog (PNU) undergoes rapid, pH-dependent decomposition. Understanding this dichotomy is essential for researchers utilizing PNU as a DNA-alkylating agent or investigating the environmental fate of nitrosoureas.
Key Technical Insight: The stability of N-nitroso derivatives is inversely correlated with pH.[1] At physiological pH (7.4), PNU functions as a "ticking clock," spontaneously decomposing into reactive diazopropane, which mediates its alkylating activity.
Mechanistic Degradation Pathways
To design accurate stability protocols, one must first understand the degradation mechanisms. The introduction of the nitroso group (
Comparative Mechanisms
-
N-Propylurea (Parent):
-
Mechanism: Amide resonance stabilization renders the carbonyl carbon electrophilically weak. Hydrolysis requires extreme pH or enzymatic catalysis (urease).
-
Outcome: Indefinitely stable in aqueous solution at ambient temperature.
-
-
N-Nitroso-N-Propylurea (Derivative):
-
Alkaline Pathway (pH > 7): Hydroxide ion (
) abstracts a proton from the unsubstituted nitrogen. This triggers a rearrangement releasing cyanate ( ) and diazopropane , the reactive alkylating species. -
Acidic Pathway (pH < 5): Acid-catalyzed denitrosation reforms the parent N-propylurea and nitrous acid (
).
-
Pathway Visualization
Figure 1: Divergent degradation pathways of N-nitroso-N-propylurea dependent on solution pH.
Comparative Stability Data
The following data synthesizes kinetic half-lives (
Table 1: Comparative Half-Lives (
| Compound | Alkyl Group | pH 4.0 (Acidic) | pH 6.0 (Weak Acid) | pH 7.0 (Neutral) | pH 8.0 (Alkaline) | Stability Class |
| MNU | Methyl | 125 h | 24 h | 1.2 h | 0.1 h (6 min) | Unstable |
| NEU | Ethyl | 190 h | 31 h | 1.5 h | 0.1 h (6 min) | Unstable |
| PNU | Propyl | ~190 h | ~30 h | ~1.5 h * | < 0.1 h | Unstable |
| PU | Propyl | > 1 year | > 1 year | > 1 year | > 1 year | Stable |
*Note: PNU kinetics closely mirror NEU due to similar alkyl chain induction effects. Data for MNU/NEU derived from IARC Monographs [1][2].
Interpretation:
-
Storage: PNU must be stored at -20°C and protected from light. Aqueous solutions should be prepared immediately before use in citrate buffer (pH 4-6) to maintain integrity.
-
Experimentation: At pH 7.4 (cell culture), PNU degrades with a
of approx. 1 hour. Experimental designs must account for this rapid concentration decay.
Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating HPLC workflow. This protocol distinguishes between the parent urea and the nitroso derivative.
Protocol A: Kinetic Stability Assessment via HPLC-UV
Objective: Determine the degradation rate constant (
1. Chromatographic Conditions:
-
System: HPLC with UV/Vis or PDA detector.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic 20:80 Acetonitrile:Water (v/v).
-
Note: Keep organic content low to retain the polar urea.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
230-240 nm: Specific for the N-NO (nitroso) chromophore.
-
200-210 nm: Detects the carbonyl of the parent N-propylurea .
-
-
Temperature: 25°C (thermostatted column oven).
2. Sample Preparation:
-
Stock Solution: Dissolve 10 mg PNU in 1 mL cold ethanol (keep on ice).
-
Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 6.0, 7.0, and 8.0.
-
Reaction Initiation: Spike 50 µL Stock into 5 mL of pre-warmed buffer. Vortex for 5 seconds.
3. Data Acquisition:
-
Inject sample immediately (
). -
Inject every 15 minutes for pH 7.0/8.0 samples.
-
Inject every 2 hours for pH 6.0 samples.
-
Stop Criteria: Continue until peak area of PNU decreases by >80%.
4. Calculation:
-
Plot
vs. Time ( ). -
Slope =
. -
Half-life
.
Workflow Visualization
Figure 2: Step-by-step kinetic profiling workflow for N-propylurea derivatives.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. N-Nitroso-N-methylurea.[1][3] World Health Organization.[1][3]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. N-Nitroso-N-ethylurea.[3] World Health Organization.[1][3]
-
Morimoto, K., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro.[4] Carcinogenesis.[1][3][5]
-
Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series.
Sources
- 1. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 3. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
